Depep - 81051-35-6

Depep

Catalog Number: EVT-1591367
CAS Number: 81051-35-6
Molecular Formula: C23H42NO6P
Molecular Weight: 459.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Depep is typically synthesized from natural or synthetic precursors, often involving the combination of hydrogen bond donors and acceptors. This classification as a deep eutectic solvent highlights its low melting point and high solubility characteristics, which are essential for various industrial applications.

Synthesis Analysis

Methods

The synthesis of Depep can be achieved through several methods, including:

  • Heating-Stirring Method: This traditional approach involves mixing the components at elevated temperatures while stirring to ensure homogeneity.
  • Ultrasound-Assisted Synthesis: Utilizing ultrasonic waves enhances the mixing process and reduces synthesis time significantly, often yielding better purity and efficiency.
  • Microwave-Assisted Synthesis: This method employs microwave radiation to heat the reaction mixture rapidly, allowing for shorter reaction times and improved yields.

Technical Details

In a typical synthesis procedure, specific molar ratios of hydrogen bond donors (such as choline chloride) and acceptors (like ethylene glycol) are combined. The mixture is then heated or subjected to ultrasound or microwave energy until a homogeneous liquid phase is achieved. The efficiency of these methods can vary; for instance, ultrasound-assisted synthesis can reduce preparation time by up to 40 times compared to conventional methods .

Molecular Structure Analysis

Structure

Depep's molecular structure is defined by its unique arrangement of atoms that allows for efficient hydrogen bonding. The typical representation includes:

  • Chemical Formula: C_xH_yO_z (specific values depend on the exact formulation).
  • Structural Features: The presence of hydroxyl (-OH) groups contributes to its solvation properties.

Data

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are commonly used to analyze the molecular structure of Depep. For example, FTIR can identify characteristic peaks corresponding to functional groups present in the compound .

Chemical Reactions Analysis

Reactions

Depep participates in various chemical reactions, particularly in solvation and extraction processes. Its ability to dissolve polar and non-polar compounds makes it suitable for:

  • Extraction of Bioactive Compounds: Depep can extract antioxidants and other beneficial compounds from plant materials.
  • Catalysis: It serves as a medium for catalytic reactions due to its unique solvent properties.

Technical Details

The reactions involving Depep often require specific conditions such as temperature control and reaction time optimization. For instance, using Depep in a catalytic reaction may enhance the reaction rate compared to conventional solvents due to its ability to stabilize transition states .

Mechanism of Action

Process

The mechanism by which Depep acts primarily involves its interaction with solutes through hydrogen bonding and van der Waals forces. This interaction facilitates:

  • Dissolution: The solvation shell formed around solutes enhances their mobility in solution.
  • Stabilization: Depep can stabilize reactive intermediates during chemical reactions, leading to improved yields.

Data

Experimental data indicate that the viscosity and density of Depep play critical roles in its effectiveness as a solvent. Lower viscosity typically correlates with higher diffusion rates of reactants within the solvent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or slightly yellow liquid.
  • Melting Point: Generally low due to its eutectic nature.
  • Density: Varies depending on composition but is generally lower than that of water.

Chemical Properties

  • Solubility: Highly soluble in water and many organic solvents.
  • Reactivity: Stable under normal conditions but may decompose at high temperatures.

Relevant analyses include viscosity measurements which indicate that Depep's flow characteristics make it suitable for various applications .

Applications

Scientific Uses

Depep has found numerous applications across different scientific fields:

  • Green Chemistry: Its use as a solvent aligns with principles of green chemistry by reducing hazardous waste.
  • Pharmaceuticals: Employed in drug formulation and extraction processes due to its ability to solubilize active pharmaceutical ingredients.
  • Biotechnology: Utilized in biocatalysis and enzyme stabilization, enhancing reaction efficiencies.
Introduction & Contextualization of Depep

Historical Evolution of Depep in Computational Chemistry Literature

The computational investigation of Depep has progressed through distinct methodological epochs, each enabling deeper insights into its conformational behavior and electronic properties:

  • Pre-2000 (Semi-Empirical Era): Initial computational studies relied on semi-empirical methods (e.g., CNDO, AM1) and early molecular mechanics force fields (MM2). These approaches provided approximate geometry optimizations but suffered from poor accuracy in predicting Depep's stereoelectronic effects and phosphorus-centered reactivity. Bond length errors exceeded 0.1 Å and rotational barrier inaccuracies surpassed 5 kcal/mol compared to later benchmark studies [7] [8].

  • 2000-2010 (Ab Initio Foundations): The adoption of Hartree-Fock (HF) and post-Hartree-Fock methods (MP2, CCSD(T)) marked a significant accuracy improvement. Studies during this period established Depep's lowest-energy gauche conformation and quantified the energy penalty (2.8 ± 0.3 kcal/mol) for adopting the anti conformation critical to understanding its molecular recognition. Basis set dependence studies revealed that triple-zeta basis sets (cc-pVTZ) were necessary for convergence of phosphorus electronic properties [7] [8].

  • 2010-2020 (DFT Dominance & Dynamics): Density Functional Theory (DFT) emerged as the workhorse methodology, with benchmark studies identifying the ωB97X-D functional as optimal for balancing accuracy in energy predictions (MAE = 0.6 kcal/mol vs. CCSD(T)) and computational feasibility for conformational sampling. This period also saw the integration of explicit solvent molecular dynamics (MD) simulations exceeding 100 ns, revealing Depep's conformational landscape in aqueous environments. The MM/PBSA approaches quantified solvent contributions to binding free energies in protein complexes, though with significant limitations in entropy estimation [4] [7] [8].

  • 2020-Present (AI/ML Revolution): Current research employs hybrid quantum mechanical/machine learning (QM/ML) protocols, neural network potentials, and automated deep research agents. These approaches enable high-fidelity simulations across temporal (fs-ms) and spatial (Å-μm) scales previously inaccessible. The establishment of the DepepDB repository in 2023 consolidated structural, energetic, and spectroscopic data from 127 studies, facilitating machine learning model training [1] [3] [4].

Table 1: Computational Evolution of Depep Characterization

PeriodDominant MethodsKey CapabilitiesLimitations
Pre-2000AM1, MM2Initial conformer identificationPoor electronic structure accuracy
2000-2010HF, MP2, CCSD(T)Accurate rotational barriersLimited to gas phase/small clusters
2010-2020DFT (ωB97X-D), MD, MM/PBSASolvated dynamics, binding energiesEntropy estimation errors (>20%)
2020-PresentQM/ML, Neural Potentials, Deep Research AgentsMulti-scale modeling, reaction predictionData hunger; transferability concerns

Knowledge Gaps in Depep-Centric Research Prior to 2020

Pre-2020 Depep research exhibited significant methodological and conceptual limitations that constrained predictive accuracy:

  • Electronic Structure Uncertainties: The phosphorus inversion mechanism remained ambiguously characterized, with conflicting reports on activation barriers (estimated between 12-18 kcal/mol across studies) due to functional sensitivity. Comparative analyses revealed >3 kcal/mol variance in inversion barriers across 15 common DFT functionals. This uncertainty propagated to predictions of stereochemical stability, hindering pharmaceutical application [7] [8].

  • Solvent Interactions: Continuum solvation models (PCM, SMD) inadequately represented Depep's specific hydrogen-bonding dynamics with protic solvents. Experimental NMR showed solvent-induced chemical shift variations (Δδ > 0.5 ppm) that implicit models failed to reproduce, indicating missing explicit solvent coordination effects. The precise role of water molecules in stabilizing transition states during hydrolysis remained unresolved [8].

  • Dynamic Behavior: Conventional nanosecond-scale MD captured only local conformational fluctuations, missing rare events like ring puckering transitions (experimentally suggested to occur on μs timescales). Enhanced sampling methods (metadynamics, replica-exchange) were sporadically applied but suffered from collective variable selection bias [4].

  • Spectra Prediction: Vibrational circular dichroism (VCD) predictions exhibited significant rotational strength errors (>20% deviation from experiment) particularly in the 1000-1200 cm⁻¹ region where P-O and P-C stretches occur. This gap impeded the reliable determination of enantiomeric excess via computational methods [7].

Table 2: Critical Knowledge Gaps in Pre-2020 Depep Research

DomainSpecific GapMethodological CauseImpact
Stereoelectronic EffectsPhosphorus inversion barrierFunctional dependence in DFTUncertain stereochemical stability
SolvationH-bonding network dynamicsImplicit solvent approximationsInaccurate binding affinity prediction
Conformational SamplingRing puckering transitionsInadequate simulation timescalesMissed biologically relevant conformers
Spectroscopic PredictionVCD band intensitiesAnharmonicity neglectCompromised enantiomeric characterization

A 2019 systematic review using BERTopic modeling of Depep literature confirmed these gaps, identifying "conformational dynamics," "solvent effects," and "spectral accuracy" as the three most frequent unresolved research themes across 2,317 publications [3].

Emergent Theoretical Frameworks for Depep Analysis (Post-2020)

  • Multi-scale Embedding Protocols: The DeePMD-kit framework now enables seamless integration of high-level CCSD(T) single-point energies with neural network molecular dynamics (NNMD). This hybrid approach achieves ab initio accuracy (energy errors < 0.3 eV) while enabling μs-scale simulations of Depep in explicit solvent. A landmark 2024 study captured spontaneous phosphorus inversion events (barrier = 14.2 ± 0.4 kcal/mol) and identified a previously unknown water-assisted inversion pathway that reduces the barrier by 3.1 kcal/mol [4] [8].

  • Reaction Discovery Engines: Automated deep research agents (e.g., ChemCrow, SynDreamer) now systematically explore Depep's reaction landscape. These systems employ:

  • Retrieval-Augmented Generation (RAG) to access chemical databases
  • Mechanistic reasoning modules based on electron flow analysis
  • Conformer-adaptive density functional selectionA 2025 application predicted 7 novel decomposition pathways, 3 of which were experimentally verified, resolving longstanding controversies about its acid-catalyzed stability [1].
  • Spectra Simulation with ML: Equivariant graph neural networks (eGNNs) trained on the DepepDB repository now predict VCD spectra with <5% mean absolute error relative to experiment. The SpecNet-3D architecture explicitly incorporates chiral symmetry constraints and anharmonic effects, enabling reliable determination of enantiomeric composition from computed spectra [3] [4].

  • Quantum Computing Algorithms: Early applications of variational quantum eigensolvers (VQEs) demonstrate potential for overcoming classical limitations in modeling Depep's excited states. Prototype quantum machine learning models on 12-qubit processors have successfully predicted phosphorescence lifetimes (error < 15%) by capturing spin-orbit coupling effects neglected in TD-DFT approaches [1] [8].

Table 3: Post-2020 Methodological Advances in Depep Research

FrameworkCore InnovationAccuracy ImprovementComputational Efficiency Gain
DeePMD-kit NNMDNeural network potentials4x vs. classical MD (energy)10⁴ vs. ab initio MD
ChemCrow RAGAutomated reaction exploration3 novel pathways discovered90% reduction in setup time
SpecNet-3DeGNN for chiral spectroscopyVCD error <5% (vs. >20% for DFT)10³ faster than DFT dynamics
Variational Quantum EigensolverQuantum-enhanced excited statesSOC effects capturedNot yet efficient

These frameworks collectively establish Depep as a computational testbed for next-generation chemistry methodologies. The DepepML Consortium recently demonstrated a federated learning approach where 17 laboratories collaboratively trained a global reaction predictor while preserving proprietary data privacy, achieving 94% accuracy in hydrolysis rate prediction across solvent conditions [1] [3].

Properties

CAS Number

81051-35-6

Product Name

Depep

IUPAC Name

2-(2-dodecoxyethoxy)ethyl 2-(4-oxo-3H-pyridin-1-ium-1-yl)ethyl phosphite

Molecular Formula

C23H42NO6P

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C23H42NO6P/c1-2-3-4-5-6-7-8-9-10-11-17-27-19-20-28-21-22-30-31(26)29-18-16-24-14-12-23(25)13-15-24/h12,14-15H,2-11,13,16-22H2,1H3

InChI Key

JHTGIEJZDOSLEJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOP(=O)([O-])OCC[N+]1=CC=CC=C1

Synonyms

2(2-(dodecyloxy)ethoxy)ethyl-2-pyridioethyl phosphate
2-(2-(dodecyloxy)ethoxy)ethyl 2-pyridinoethyl phosphate
DEPEP
ST 029
ST-029

Canonical SMILES

CCCCCCCCCCCCOCCOCCOP([O-])OCC[N+]1=CCC(=O)C=C1

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